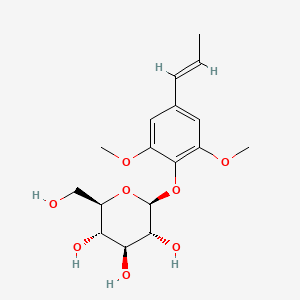

Acantrifoside E

Description

This compound has been reported in Eleutherococcus trifoliatus with data available.

Properties

Molecular Formula |

C17H24O8 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C17H24O8/c1-4-5-9-6-10(22-2)16(11(7-9)23-3)25-17-15(21)14(20)13(19)12(8-18)24-17/h4-7,12-15,17-21H,8H2,1-3H3/b5-4+/t12-,13-,14+,15-,17+/m1/s1 |

InChI Key |

ZDLGCAQIENQSSF-QIQYSRIJSA-N |

Isomeric SMILES |

C/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |

Canonical SMILES |

CC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Eleutheroside E: A Technical Guide to Its Natural Source, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutheroside E is a prominent bioactive phenylpropanoid glycoside naturally occurring in Acanthopanax senticosus (Rupr. & Maxim.) Harms, a medicinal plant also known as Siberian ginseng.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties.[2][3] This technical guide provides a comprehensive overview of the natural sourcing of Eleutheroside E, detailed experimental protocols for its isolation and purification, and an exploration of its known biological signaling pathways.

Natural Source and Quantification

The primary and commercially viable natural source of Eleutheroside E is the plant Acanthopanax senticosus, belonging to the Araliaceae family.[1][3] This adaptogenic herb is native to Northeastern Asia, including regions of China, Korea, Japan, and Russia.[1][4] Eleutheroside E is found in various parts of the plant, with the roots and stems being the most common sources for extraction.[4][5]

The concentration of Eleutheroside E can vary depending on the plant part, geographical location, and cultivation methods.[5][6] High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of Eleutheroside E in plant extracts.[6][7]

Table 1: Quantitative Analysis of Eleutheroside E in Acanthopanax senticosus

| Plant Material/Extract | Analytical Method | Eleutheroside E Content | Reference |

| 50% Ethanol Extract of E. senticosus Stem | HPLC | 10.72 mg/g of extract | [2] |

| A. senticosus Stem | HPLC | 0.92 mg/g | [5] |

| A. senticosus Root | HPLC | 0.65 mg/g | [5] |

| A. senticosus grafted on A. sessiliflorus Stem | HPLC | 0.30 mg/g | [5] |

| A. senticosus grafted on A. sessiliflorus Root | HPLC | 0.34 mg/g | [5] |

Isolation and Purification Protocols

The isolation of Eleutheroside E from Acanthopanax senticosus typically involves an initial solvent extraction followed by chromatographic purification steps.

Experimental Protocol 1: Ethanol Extraction

This protocol describes a standard method for the initial extraction of Eleutheroside E from the plant material.[2]

-

Plant Material Preparation: The dried stems of Acanthopanax senticosus are ground into a fine powder and passed through a 50-mesh sieve.[2]

-

Extraction: 100 g of the powdered plant material is extracted with 150 mL of 50% ethanol for 5 hours at room temperature.[2]

-

Concentration: The resulting extract is concentrated at 50°C using a rotary vacuum evaporator.[2]

-

Lyophilization: The concentrated extract is then lyophilized to yield a dry powder. The reported extraction yield is approximately 4.13% (w/w).[2]

Experimental Protocol 2: Macroporous Resin Purification

This protocol details the enrichment and purification of Eleutheroside E from the crude extract using macroporous resin chromatography.[8]

-

Resin Selection and Preparation: HPD100C macroporous resin is selected for its high adsorption and desorption capacity for Eleutheroside E. The resin is pre-treated according to the manufacturer's instructions.[8]

-

Sample Loading: The crude extract is dissolved in deionized water to achieve a specific concentration (e.g., 0.1090 mg/mL of Eleutheroside E) and the pH is adjusted to 5. The sample solution is loaded onto the equilibrated HPD100C column at a flow rate of 2 bed volumes (BV)/h. The total processing volume is 24 BV.[8]

-

Washing: The column is washed with deionized water to remove impurities.

-

Elution: Eleutheroside E is eluted from the resin using a 60:40 (v/v) ethanol-water solution. The eluent volume is 4 BV, and the flow rate is 3 BV/h.[8]

-

Analysis: Fractions are collected and analyzed by HPLC to determine the concentration and purity of Eleutheroside E.

Table 2: Purification of Eleutheroside E using HPD100C Macroporous Resin[8]

| Parameter | Value |

| Initial Content in Dry Extract | 0.59% |

| Content after Purification | Increased 20-fold |

| Recovery Rate | 93.97% |

A more recent method utilizing ionic liquids-based ultrasonic-assisted extraction (ILUAE) has also been developed, offering a more efficient and environmentally friendly alternative for extracting Eleutheroside E.[9]

Biological Signaling Pathways

Eleutheroside E exerts its biological effects by modulating several key signaling pathways. Its anti-inflammatory, neuroprotective, and metabolic regulatory actions are linked to its ability to interact with specific molecular targets.

Eleutheroside E in Inflammatory and Apoptotic Pathways

Eleutheroside E has been shown to possess significant anti-inflammatory and anti-apoptotic properties.[3] It can inhibit the activation of the MAPK pathway and the transcription factor NF-κB, which are central regulators of the inflammatory response.[3][10]

Caption: Eleutheroside E inhibits inflammation and apoptosis by blocking the MAPK and NF-κB signaling pathways.

Eleutheroside E in Neuroprotection

Eleutheroside E has demonstrated neuroprotective effects, including the prevention of cognitive deficits caused by radiation.[3] These effects are associated with the activation of the PKA/CREB/BDNF signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory formation.

Caption: Eleutheroside E promotes neuroprotection by activating the PKA/CREB/BDNF signaling cascade.

Eleutheroside E in Metabolic Regulation

In the context of type 2 diabetes, Eleutheroside E has been shown to ameliorate insulin resistance and regulate glucose metabolism.[2] It enhances glucose uptake and modulates the expression of key enzymes involved in glycolysis and gluconeogenesis.[2]

Caption: Eleutheroside E regulates glucose metabolism by promoting glycolysis and inhibiting gluconeogenesis.

Conclusion

Eleutheroside E stands out as a promising natural compound with a well-defined source and established protocols for its isolation and purification. Its multifaceted biological activities, mediated through the modulation of key signaling pathways, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The data and methodologies presented in this guide offer a solid foundation for scientists and researchers to explore the full therapeutic potential of Eleutheroside E.

References

- 1. Decoding the mechanism of Eleutheroside E in treating osteoporosis via network pharmacological analysis and molecular docking of osteoclast-related genes and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. gaiaherbs.com [gaiaherbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Acantrifoside E

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acantrifoside E, a phenolic glycoside identified in species such as Acanthopanax trifoliatus, presents a promising scaffold for further investigation in drug discovery. Despite its potential, the precise biosynthetic pathway of this natural product remains unelucidated in publicly available scientific literature. This technical guide synthesizes the current understanding of general phenolic glycoside biosynthesis to propose a putative pathway for this compound. By dissecting the probable enzymatic steps leading to the formation of its unique aglycone and subsequent glycosylation, this document aims to provide a foundational roadmap for researchers seeking to unravel and potentially engineer this pathway. This guide outlines the likely involvement of the shikimate and phenylpropanoid pathways, key enzyme classes such as P450 monooxygenases and O-methyltransferases in the formation of the aglycone, and the crucial role of UDP-glycosyltransferases in the final glycosylation step. Furthermore, this document provides a template of established experimental protocols that can be adapted to identify and characterize the specific enzymes and intermediates involved in this compound biosynthesis.

Introduction

Phenolic glycosides are a diverse class of plant secondary metabolites characterized by a phenolic aglycone linked to a sugar moiety. These compounds play significant roles in plant defense and have garnered considerable interest for their wide range of pharmacological activities. This compound, with its distinct 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol aglycone, stands as a molecule of interest. Understanding its biosynthesis is paramount for several reasons: it can unveil novel enzymatic functions, provide a basis for metabolic engineering to enhance its production, and enable the chemoenzymatic synthesis of novel derivatives with potentially improved therapeutic properties.

This guide will first delineate the proposed biosynthetic pathway of this compound, divided into the formation of the aglycone and the subsequent glycosylation. This will be followed by a representative experimental workflow for the elucidation of such a pathway, and a concluding discussion on the future prospects for research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in two major stages: the formation of its phenolic aglycone, 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol, followed by its glycosylation.

Biosynthesis of the Aglycone: 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol

The aglycone is likely synthesized via the well-established shikimate and phenylpropanoid pathways.

2.1.1. The Shikimate Pathway: A Gateway to Aromatic Compounds

The journey begins with primary metabolites, phosphoenolpyruvate and erythrose-4-phosphate, which enter the shikimate pathway to produce the aromatic amino acid L-phenylalanine.[1][2][3] This pathway is a central hub in the biosynthesis of a vast array of plant natural products.[2][3]

2.1.2. The Phenylpropanoid Pathway: Building the Phenolic Core

L-phenylalanine serves as the precursor for the phenylpropanoid pathway, which elaborates the C6-C3 backbone of the aglycone.[4][5]

The key enzymatic steps are proposed as follows:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid.[4][6]

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.[6][7]

-

Activation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[5][6]

-

Hydroxylation and O-Methylation Cascade: A series of hydroxylation and methylation reactions are required to achieve the specific substitution pattern of the aglycone. A plausible route involves the formation of sinapic acid as a key intermediate.[2][5][8]

-

p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA.

-

Caffeoyl-CoA is methylated by a caffeoyl-CoA O-methyltransferase (CCoAOMT) to form feruloyl-CoA.[6]

-

Feruloyl-CoA is hydroxylated by ferulate 5-hydroxylase (F5H).[6]

-

The resulting 5-hydroxyferuloyl-CoA is methylated by a caffeic acid/5-hydroxyferulic acid O-methyltransferase (COMT) to yield sinapoyl-CoA.[6][9]

-

-

Side-Chain Reduction and Modification: The carboxyl group of sinapoyl-CoA is likely reduced to an alcohol, and the propenyl side chain is formed.

-

Sinapoyl-CoA is reduced to sinapaldehyde by cinnamoyl-CoA reductase (CCR).[3]

-

Sinapaldehyde is further reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD).[3]

-

The precise enzymatic steps leading from the allyl alcohol of sinapyl alcohol to the prop-1-en-1-yl group of the final aglycone are currently unknown but are hypothesized to involve isomerization.

-

Glycosylation: The Final Assembly

The final step is the attachment of a glucose moiety to the hydroxyl group of the aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).[10][11] These enzymes utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide array of acceptor molecules.[11][12] The specific UGT responsible for the biosynthesis of this compound has yet to be identified.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

A comprehensive search of the existing scientific literature did not yield any specific quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetics, precursor and intermediate concentrations, and product yields. The tables below are provided as templates for researchers to populate as data becomes available through experimental elucidation of the pathway.

Table 1: Putative Enzymes in this compound Biosynthesis and Their Potential Kinetic Properties.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | Cinnamic acid | Data not available | Data not available | |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Data not available | Data not available | |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid, CoA | p-Coumaroyl-CoA | Data not available | Data not available | |

| p-Coumaroyl shikimate 3'-hydroxylase | C3'H | p-Coumaroyl-CoA | Caffeoyl-CoA | Data not available | Data not available | |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Caffeoyl-CoA, SAM | Feruloyl-CoA | Data not available | Data not available | |

| Ferulate 5-hydroxylase | F5H | Feruloyl-CoA | 5-Hydroxyferuloyl-CoA | Data not available | Data not available | |

| Caffeic acid/5-hydroxyferulic acid O-methyltransferase | COMT | 5-Hydroxyferuloyl-CoA, SAM | Sinapoyl-CoA | Data not available | Data not available | |

| Cinnamoyl-CoA reductase | CCR | Sinapoyl-CoA | Sinapaldehyde | Data not available | Data not available | |

| Cinnamyl alcohol dehydrogenase | CAD | Sinapaldehyde | Sinapyl alcohol | Data not available | Data not available |

| UDP-glycosyltransferase | UGT | Aglycone, UDP-Glucose | this compound | Data not available | Data notavailable | |

Table 2: Hypothetical Concentrations of Intermediates in a Plant System Producing this compound.

| Intermediate | Tissue/Cellular Compartment | Concentration (µg/g FW) | Method of Quantification | Reference |

|---|---|---|---|---|

| L-Phenylalanine | Cytosol | Data not available | LC-MS | |

| Cinnamic acid | Cytosol/ER | Data not available | LC-MS | |

| p-Coumaric acid | Cytosol/ER | Data not available | LC-MS | |

| Sinapic acid | Cytosol/Vacuole | Data not available | LC-MS | |

| 2,6-dimethoxy-4-(prop-1-en-1-yl)phenol | Cytosol/Vacuole | Data not available | GC-MS/LC-MS |

| this compound | Vacuole | Data not available | HPLC/LC-MS | |

Experimental Protocols for Pathway Elucidation

The following section outlines a general experimental workflow that can be employed to identify and characterize the genes and enzymes involved in the biosynthesis of this compound.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing of tissues from Acanthopanax trifoliatus that are actively producing this compound. Identify candidate genes for PAL, C4H, 4CL, OMTs, CCR, CAD, and UGTs based on sequence homology to known enzymes from other plant species.

-

Co-expression Analysis: Analyze the transcriptome data to identify genes that are co-expressed with known phenylpropanoid pathway genes. This can help to identify novel enzymes involved in the pathway.

Functional Characterization of Candidate Enzymes

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or yeast). Express and purify the recombinant proteins.

-

In Vitro Enzyme Assays:

-

Substrate Specificity: Test the activity of the purified recombinant enzymes against a panel of potential substrates. For example, test candidate OMTs with various hydroxylated phenylpropanoids, and test candidate UGTs with the putative aglycone and various sugar donors.

-

Kinetic Analysis: Determine the Km and kcat values for the enzymes with their preferred substrates.

-

Product Identification: Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the product.

-

In Vivo Functional Analysis

-

Virus-Induced Gene Silencing (VIGS): Use VIGS to silence the expression of candidate genes in Acanthopanax trifoliatus. Analyze the metabolic profile of the silenced plants to determine the effect on this compound accumulation.

-

Transient Expression in Nicotiana benthamiana: Co-express candidate genes in N. benthamiana to reconstitute parts of the pathway and confirm enzyme function in a plant system.

Caption: A general experimental workflow for elucidating the biosynthetic pathway of this compound.

Conclusion and Future Outlook

The biosynthesis of this compound, while not yet experimentally determined, can be logically inferred from established metabolic pathways in plants. The proposed pathway, originating from the shikimate and phenylpropanoid pathways and culminating in a specific glycosylation event, provides a solid framework for future research. The elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives. The experimental strategies outlined in this guide offer a clear path forward for researchers to identify the specific genes and enzymes responsible for constructing this intriguing natural product. The discovery of these biocatalysts could have significant implications for synthetic biology and the development of novel therapeutics.

References

- 1. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 3. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coniferyl alcohol - Wikipedia [en.wikipedia.org]

- 5. Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioone.org [bioone.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Characterization and quantitative analysis of phenylpropanoid amides in eggplant (Solanum melongena L.) by high performance liquid chromatography coupled with diode array detection and hybrid ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Acantrifoside E: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the spectroscopic data for Acantrifoside E, a naturally occurring phenolic glycoside. The information presented herein is crucial for quality control, structural confirmation, and exploring the compound's potential therapeutic applications.

This compound, a compound isolated from the plant Salacia cochinchinensis, has been characterized through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. While initially associated with Acanthopanax trifoliatus in some databases, the primary literature confirms its origin from Salacia cochinchinensis.

Spectroscopic Data Summary

The structural elucidation of this compound relies on the interpretation of its unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from NMR, MS, and IR analyses.

Table 1: NMR Spectroscopic Data for this compound

Unfortunately, specific 1H and 13C NMR chemical shift values for this compound are not publicly available in the referenced literature. The structure was confirmed by comparison of its spectroscopic data with published values, which were not detailed in the abstract.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Observed Value | Method |

| Molecular Formula | C17H24O8 | HRESIMS |

| Molecular Weight | 356.1471 [M-H]⁻ (Calculated: 356.1471) | HRESIMS |

Table 3: Infrared (IR) Spectroscopic Data for this compound

Detailed IR absorption frequencies for this compound are not specified in the available literature. General IR spectroscopy of similar glycosidic structures would be expected to show characteristic absorptions for hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited in the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE III 600 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals. Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the complete structure of the molecule.

2. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS data were obtained using an Agilent 6520 Q-TOF mass spectrometer. The analysis was performed in the negative ion mode to determine the accurate mass and molecular formula of this compound.

3. Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ to identify the functional groups present in the molecule.

Experimental Workflow Visualization

The general workflow for the isolation and spectroscopic analysis of a natural product like this compound can be visualized as follows:

Acantrifoside E: A Technical Overview of its Chemical Identity, Biological Activity, and Experimental Evaluation

For Immediate Release

This technical guide provides a comprehensive overview of Acantrifoside E, a phenylpropanoid glycoside, for researchers, scientists, and drug development professionals. This document details its chemical properties, including its CAS number and IUPAC name, and summarizes the current scientific understanding of its biological activities. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Core Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 645414-25-1 | [1][2] |

| IUPAC Name | 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [3] |

| Molecular Formula | C17H24O8 | [1] |

| Molecular Weight | 356.37 g/mol | [1] |

Biological Activity and In Vitro Studies

This compound has been isolated from several plant species, including Ferula species, Mallotus apelta, Murraya tetramera, and Houttuynia cordata, and has been investigated for its cytotoxic and repellent activities.

Cytotoxic Activity

A study evaluating a panel of phytochemicals from Ferula species reported that this compound exhibited moderate cytotoxic activity against several human cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values were determined to be in the micromolar range.

| Cell Line | Cancer Type | IC50 (µM) |

| CH1 | Ovarian Carcinoma | Micromolar range |

| A549 | Lung Cancer | Micromolar range |

| SK-MEL-28 | Melanoma | Micromolar range |

In a separate investigation, this compound, isolated from Mallotus apelta, was evaluated for its cytotoxic effects on the PC-3 human prostate cancer cell line. At a concentration of 30 µM, it did not demonstrate potent inhibitory activity.[4]

Repellent Activity

This compound, isolated from the leaves and stems of Murraya tetramera, was among several compounds tested for repellent activity against the red flour beetle, Tribolium castaneum. The study indicated that the isolated compounds, including this compound, exhibited varying levels of repellency.[5][6][7][8]

Experimental Methodologies

The following section details the experimental protocols employed in the aforementioned studies to evaluate the biological activity of this compound.

Cytotoxicity Assessment via MTT Assay

The cytotoxic activity of this compound against the CH1, A549, and SK-MEL-28 cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

-

Cell Culture: Human cancer cell lines (CH1, A549, and SK-MEL-28) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified exposure time (e.g., 96 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a further 3-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Figure 1. Workflow of the MTT assay for cytotoxicity evaluation.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies investigating the signaling pathways directly modulated by this compound or its precise mechanism of action for its observed biological activities. The moderate cytotoxicity suggests that its effects may not be through a potent, direct inhibition of a single critical target but could involve more subtle or multi-target effects. Future research is warranted to elucidate the molecular mechanisms underlying the cytotoxic and repellent properties of this compound. Potential areas of investigation could include its effects on cell cycle regulation, apoptosis induction, or interaction with specific cellular receptors or enzymes.

Figure 2. Logical relationship for future research on this compound.

Conclusion

This compound is a naturally occurring phenylpropanoid glycoside with demonstrated moderate cytotoxic activity against several cancer cell lines and potential repellent properties. While initial screening has been performed, this technical guide highlights the need for more in-depth studies to determine precise quantitative measures of its biological activity and to elucidate the underlying molecular mechanisms and signaling pathways. The provided experimental protocols serve as a foundation for researchers to build upon in their future investigations of this compound.

References

- 1. Cytotoxic activities of phytochemicals from Ferula species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 4. Novel ANO1 Inhibitor from Mallotus apelta Extract Exerts Anticancer Activity through Downregulation of ANO1 [mdpi.com]

- 5. Chemical Constituents of Murraya tetramera Huang and Their Repellent Activity against Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Constituents of Murraya tetramera Huang and Their Repellent Activity against Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

Acantrifoside E: A Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acantrifoside E is a phenolic glycoside that has been isolated from multiple plant sources. Its chemical structure is 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]. This document provides a comprehensive overview of the current scientific knowledge regarding this compound, including its discovery, natural origin, detailed experimental protocols for its isolation and characterization, and a summary of its biological activities.

Discovery and Origin

This compound was first reported as a known compound isolated from the stem bark of Acanthopanax trifoliatus in a 2003 study published in the Archives of Pharmacal Research. This study focused on the isolation and structure elucidation of two new phenylpropanoid glycosides from the plant. While the primary focus was on the novel compounds, this compound was identified as one of the known constituents present in the plant extract.

Experimental Protocols

General Isolation and Purification of this compound from Plant Material

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on methods used for similar phenolic glycosides.

-

Extraction: The dried and powdered plant material (e.g., leaves and stems) is extracted with methanol (CH3OH) under ultrasound for a specified period. The solvent is then evaporated under vacuum to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. A stepwise gradient elution is performed using a solvent system such as petroleum ether/ethyl acetate, followed by chloroform/methanol, to separate the extract into fractions of varying polarity.

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified. This can be achieved using MCI column chromatography with a gradient of ethanol, followed by preparative high-performance liquid chromatography (HPLC) with a methanol-water mobile phase to yield the pure compound.

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

This compound has been evaluated for its cytotoxic activity against various cancer cell lines. The available quantitative data is summarized in the tables below.

Cytotoxic Activity Data

The following tables present the 50% inhibitory concentration (IC50) values of this compound against different human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM)[2] |

| CH1 | Ovarian Carcinoma | > 50 |

| A549 | Lung Cancer | > 50 |

| SK-MEL-28 | Melanoma | > 50 |

| Cell Line | Cancer Type | IC50 (µM)[3] |

| PC-3 | Prostate Cancer | Not cytotoxic |

| MCF-7 | Breast Cancer | Not cytotoxic |

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on extracts from Mallotus apelta, from which this compound has been isolated, suggests potential involvement in the NF-κB and MAPK signaling pathways. These pathways are crucial in regulating inflammation and cancer progression.

Potential Experimental Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a potential experimental workflow to investigate the effect of this compound on cancer cell signaling pathways.

Caption: A potential experimental workflow to study the effects of this compound on cancer cell signaling pathways.

Potential NF-κB Signaling Pathway Inhibition

The diagram below illustrates a simplified model of how this compound might inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Caption: A simplified diagram of potential NF-κB pathway inhibition by this compound.

Conclusion

This compound is a naturally occurring phenolic glycoside with cytotoxic activity against certain cancer cell lines. While its discovery dates back to 2003 from Acanthopanax trifoliatus, detailed biological studies on the pure compound remain limited. Further research is warranted to fully elucidate its mechanisms of action, particularly its potential role in modulating key signaling pathways such as NF-κB and MAPK, and to explore its therapeutic potential in drug development.

References

Acantrifoside E: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acantrifoside E is a naturally occurring phenolic glycoside isolated from Salacia cochinchinensis. Structurally, it is identified as 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, with the chemical formula C₁₇H₂₄O₈.[1] Despite its isolation and structural elucidation, publicly available data on the biological activities of this compound remain limited. This document provides a comprehensive overview of the existing literature, focusing on its known biological screening, and presents detailed experimental methodologies where available.

Introduction

Natural products continue to be a significant source of novel chemical entities for drug discovery. Phenolic glycosides, a diverse class of secondary metabolites found in plants, have garnered considerable interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound belongs to this class of compounds and was first reported as a constituent of Salacia cochinchinensis, a plant with a history of use in traditional medicine. This review aims to consolidate the current knowledge on this compound to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by a dimethoxyphenolic aglycone linked to a hexose sugar moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₇H₂₄O₈ | [1] |

| IUPAC Name | 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |

| CAS Number | 645414-25-1 | N/A |

| Synonyms | 2,6-dimethoxy-4-(1E)-1-propenylphenyl beta-D-glucopyranoside, 花茶苷E (Huáchá gān E) | N/A |

Biological Activity

To date, the biological activity of this compound has been narrowly investigated, with only one specific enzymatic assay reported in the literature.

Enzyme Inhibition Assays

Table 2: Summary of Reported Biological Activities of this compound

| Target Enzyme | Assay Type | Result | Concentration | Source |

| α-Glucosidase | In vitro enzymatic assay | No inhibitory activity | Not specified | [2] |

The lack of inhibitory activity against α-glucosidase suggests that this compound may not be a promising candidate for the development of antidiabetic drugs that function via this mechanism. However, this single data point does not preclude other potential biological activities.

Experimental Protocols

Isolation of this compound

This compound was isolated from the 90% ethanol extract of Salacia cochinchinensis.[2] While the full, detailed protocol for the isolation and purification of this compound is not available in the public domain, a general workflow for the isolation of glycosides from plant extracts is depicted below. This typically involves extraction, partitioning, and multiple chromatographic steps.

References

Methodological & Application

Hypothetical Synthesis Protocol for Acantrifoside E (Eleutheroside E)

Introduction

The proposed synthetic route is divided into two main stages:

-

Synthesis of the Aglycone: Preparation of (-)-siringaresinol.

-

Glycosylation: Attachment of two β-D-glucose moieties to the siringaresinol core.

Stage 1: Synthesis of the Aglycone, (-)-Siringaresinol

The synthesis of the furofuran lignan core, such as that of siringaresinol, can be achieved through several methods. One common approach involves the oxidative dimerization of a corresponding monolignol, in this case, sinapyl alcohol.

Experimental Protocol: Synthesis of (-)-Siringaresinol via Oxidative Dimerization

This protocol is adapted from general procedures for the biomimetic synthesis of lignans.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Sinapyl alcohol | ≥98% | Commercially Available |

| Horseradish Peroxidase (HRP) | Type VI, ≥250 units/mg | Commercially Available |

| Hydrogen peroxide (H₂O₂) | 30% solution | ACS Reagent Grade |

| Phosphate buffer | 0.1 M, pH 6.5 | Laboratory Prepared |

| Ethyl acetate | HPLC Grade | Commercially Available |

| Brine solution | Saturated | Laboratory Prepared |

| Anhydrous sodium sulfate | ACS Reagent Grade | Commercially Available |

| Silica gel | 230-400 mesh | For column chromatography |

| Solvents for chromatography | Hexane, Ethyl acetate | HPLC Grade |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sinapyl alcohol (1.0 g, 4.76 mmol) in 100 mL of 0.1 M phosphate buffer (pH 6.5).

-

Enzymatic Reaction: To the stirred solution, add horseradish peroxidase (50 mg).

-

Oxidant Addition: Slowly add a 1% aqueous solution of hydrogen peroxide (1.2 equivalents, ~1.9 mL of 1% H₂O₂) dropwise over a period of 2 hours using a syringe pump.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the sinapyl alcohol spot and the appearance of a new, less polar spot corresponding to siringaresinol indicates reaction completion.

-

Work-up: Upon completion, quench the reaction by adding a few drops of a saturated sodium thiosulfate solution. Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (-)-siringaresinol as a white solid.

Expected Yield and Characterization:

| Product | Molecular Formula | Molecular Weight | Expected Yield | Spectroscopic Data |

| (-)-Siringaresinol | C₂₂H₂₆O₈ | 418.44 g/mol | 30-40% | Consistent with literature values for ¹H NMR, ¹³C NMR, and MS |

Stage 2: Glycosylation of (-)-Siringaresinol

The introduction of the two glucose units onto the phenolic hydroxyl groups of siringaresinol is a critical step. A common method for this transformation is the Koenigs-Knorr reaction or a Schmidt glycosylation, using a protected glycosyl donor.

Experimental Protocol: Diglycosylation of (-)-Siringaresinol

This protocol outlines a plausible approach for the diglycosylation of the synthesized aglycone.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| (-)-Siringaresinol | As synthesized in Stage 1 | - |

| Acetobromo-α-D-glucose | ≥98% | Commercially Available |

| Silver(I) oxide (Ag₂O) | ACS Reagent Grade | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, HPLC Grade | Commercially Available |

| Molecular sieves | 4 Å, activated | Commercially Available |

| Sodium methoxide (NaOMe) | 0.5 M in Methanol | Commercially Available |

| Methanol (MeOH) | Anhydrous, HPLC Grade | Commercially Available |

| Amberlite IR-120 H⁺ resin | - | Commercially Available |

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (-)-siringaresinol (100 mg, 0.239 mmol), acetobromo-α-D-glucose (2.5 equivalents, 245 mg, 0.597 mmol), and activated 4 Å molecular sieves (500 mg) in anhydrous dichloromethane (20 mL).

-

Glycosylation: Stir the mixture at room temperature for 30 minutes. Then, add silver(I) oxide (3.0 equivalents, 166 mg, 0.717 mmol) in one portion. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1) for the disappearance of siringaresinol.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

-

Purification of Protected Glycoside: Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the peracetylated diglycoside.

-

Deprotection (Zemplén deacetylation): Dissolve the purified peracetylated product in anhydrous methanol (10 mL). Add a catalytic amount of sodium methoxide solution (0.5 M in methanol, ~0.1 mL) and stir at room temperature.

-

Deprotection Monitoring: Monitor the deprotection by TLC (ethyl acetate/methanol, 9:1). The reaction is typically complete within 2-4 hours.

-

Neutralization and Final Purification: Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate. Purify the final product by flash column chromatography on silica gel (ethyl acetate/methanol gradient) or by preparative HPLC to afford Acantrifoside E (Eleutheroside E).

Expected Yield and Characterization:

| Product | Molecular Formula | Molecular Weight | Expected Yield | Spectroscopic Data |

| This compound | C₃₄H₄₆O₁₈ | 742.71 g/mol | 50-60% (from siringaresinol) | Consistent with literature values for ¹H NMR, ¹³C NMR, and HRMS |

Workflow and Signaling Pathway Diagrams

The overall synthetic workflow for this compound is depicted below.

Caption: Hypothetical two-stage synthesis workflow for this compound.

Logical Relationship of Key Transformations

The synthesis relies on a logical sequence of constructing the aglycone followed by the attachment of the sugar moieties.

Caption: Logical progression of the this compound synthesis.

Conclusion

This document provides a detailed, albeit hypothetical, protocol for the total synthesis of this compound (Eleutheroside E). The proposed route employs established and reliable chemical transformations for the synthesis of lignans and their glycosides. The successful execution of this synthesis would provide a valuable source of this bioactive natural product for further pharmacological investigation and potential drug development. Researchers undertaking this synthesis should meticulously optimize the reaction conditions and purify all intermediates to ensure the desired stereochemical outcome and overall efficiency of the process.

References

- 1. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotechnological production of eleutherosides: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eleutheroside - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Assay Methods for Acantrifoside E: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acantrifoside E is a phenolic glycoside, a class of natural products known for a variety of biological activities. While specific research on this compound is limited, its chemical classification and likely origin from plants of the Eleutherococcus genus, known for their traditional medicinal uses, suggest several potential areas of investigation. This document provides a comprehensive guide to in vitro assay methods that can be employed to characterize the biological activity of this compound. The protocols and application notes are based on established methodologies for evaluating phenolic glycosides and extracts from the Eleutherococcus species.

The primary biological activities associated with phenolic glycosides include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] The following sections will detail the protocols for assays relevant to these activities, present data in a structured format, and provide visualizations of experimental workflows and signaling pathways.

I. Antioxidant Activity Assays

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[4][5] The following assays are recommended for evaluating the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note: This assay is a rapid and simple method to assess the free radical scavenging activity of a compound. The DPPH radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Experimental Protocol:

-

Preparation of Reagents:

-

DPPH solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol.

-

This compound stock solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Standard: Prepare a 1 mg/mL stock solution of Ascorbic acid or Trolox in methanol.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound and the standard in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

In a 96-well plate, add 100 µL of each dilution of the sample or standard.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Application Note: The ABTS assay is another common method for determining antioxidant activity. The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorbance maximum at 734 nm. Antioxidants reduce the ABTS radical cation, causing a decolorization that can be measured spectrophotometrically.

Experimental Protocol:

-

Preparation of Reagents:

-

ABTS stock solution: Prepare a 7 mM solution of ABTS in water.

-

Potassium persulfate solution: Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS radical solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

This compound stock solution: Prepare a 1 mg/mL stock solution in methanol.

-

Standard: Prepare a 1 mg/mL stock solution of Trolox in methanol.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound and the standard.

-

In a 96-well plate, add 20 µL of each dilution.

-

Add 180 µL of the ABTS radical solution to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

-

Determine the IC50 value.

-

Table 1: Hypothetical Antioxidant Activity Data for this compound

| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |

| DPPH Scavenging | IC50 (µg/mL) | 75.3 ± 4.2 | 15.1 ± 1.5 | 22.8 ± 2.1 |

| ABTS Scavenging | IC50 (µg/mL) | 52.1 ± 3.8 | 8.9 ± 0.9 | 12.5 ± 1.3 |

Experimental Workflow for Antioxidant Assays

Caption: Workflow for DPPH and ABTS antioxidant assays.

II. Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Eleutherococcus species have been traditionally used for their anti-inflammatory properties.[1] The following in vitro assays can be used to investigate the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Application Note: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). A reduction in NO production indicates potential anti-inflammatory activity.

Experimental Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. A group of cells without LPS stimulation will serve as a negative control.

-

After incubation, collect the cell supernatant.

-

-

Nitrite Determination (Griess Assay):

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

-

Cell Viability Assay (MTT):

-

Concurrently, perform an MTT assay on the cells to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Inhibition of Pro-inflammatory Cytokine Production

Application Note: This assay measures the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages using ELISA.

Experimental Protocol:

-

Cell Treatment:

-

Follow the same cell culture and treatment protocol as for the NO inhibition assay.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the cytokine levels in the this compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

-

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound

| Assay | Parameter | This compound (50 µM) | Dexamethasone (10 µM) |

| NO Production | % Inhibition | 65.8 ± 5.1 | 85.2 ± 3.9 |

| TNF-α Production | % Inhibition | 58.3 ± 4.7 | 79.4 ± 4.1 |

| IL-6 Production | % Inhibition | 62.1 ± 5.5 | 81.7 ± 3.5 |

Signaling Pathway for LPS-induced Inflammation

Caption: Potential mechanism of anti-inflammatory action.

III. Cytotoxicity Assay

Application Note: It is essential to evaluate the potential cytotoxicity of this compound against various cell lines, including cancer and normal cell lines, to determine its therapeutic index and potential as an anticancer agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Experimental Protocol:

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) in appropriate media.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Table 3: Hypothetical Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 45.2 ± 3.1 |

| MCF-7 (Breast Cancer) | 68.9 ± 5.4 |

| A549 (Lung Cancer) | > 100 |

| HEK293 (Normal Kidney) | > 100 |

Logical Workflow for Cytotoxicity Screening

Caption: Decision workflow for evaluating cytotoxicity.

Conclusion

The in vitro assays outlined in this document provide a robust framework for the initial biological characterization of this compound. Based on its classification as a phenolic glycoside and its likely origin from the medicinally important Eleutherococcus genus, investigations into its antioxidant, anti-inflammatory, and cytotoxic properties are highly warranted. The provided protocols and data presentation formats are intended to guide researchers in designing and executing these foundational studies, which are crucial for uncovering the therapeutic potential of this natural product. Further studies may be required to elucidate the specific molecular mechanisms underlying the observed activities.

References

- 1. Eleutherococcus Species Cultivated in Europe: A New Source of Compounds with Antiacetylcholinesterase, Antihyaluronidase, Anti-DPPH, and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Eleutherococcus senticosus - Wikipedia [en.wikipedia.org]

- 5. restorativemedicine.org [restorativemedicine.org]

Acantrifoside E: Current Research Landscape and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acantrifoside E is a phenolic glycoside, a class of organic compounds characterized by a phenolic structure linked to a glycosyl moiety. While the chemical identity of this compound is established, a comprehensive review of publicly available scientific literature reveals a notable absence of research pertaining to its application in the treatment of any specific disease. This document summarizes the available information on this compound and related compounds, providing context for its potential, while highlighting the significant research gap that currently exists.

Chemical Identification

Limited information is available for this compound, primarily from chemical databases and suppliers.

| Identifier | Information |

| Chemical Name | 2-[2,6-dimethoxy-4-(prop-1-en-1-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| Chemical Formula | C17H24O8[1] |

| Compound Class | Phenolic glycoside[1] |

| CAS Number | 645414-25-1 |

Biological Activity of Related Compounds

While research on this compound is not available, studies on other compounds within the broader "Acanthoside" and "Eleutheroside" families, which are also glycosides isolated from various plant sources, may offer some insight into potential areas of investigation. It is crucial to note that the following information does not directly apply to this compound and should be considered as background context only.

-

Acanthoside D: This compound, also known as Eleutheroside E, has been reported to possess antioxidant and anti-inflammatory properties.[2]

-

Acantrifoside A: This compound has been identified in several species of the Eleutherococcus genus, a group of plants with a history of use in traditional medicine.[3]

The biological activities of these related compounds suggest that the chemical class to which this compound belongs may have therapeutic potential. However, without specific studies, the pharmacological profile of this compound remains unknown.

Future Research and Protocols

Given the lack of existing research, the development of application notes and experimental protocols for this compound in disease treatment is speculative. However, a logical workflow for initiating such research is proposed below. This workflow outlines the foundational steps required to elucidate the bioactivity and therapeutic potential of this compound.

At present, there is a significant deficit of scientific data regarding the use of this compound for the treatment of any specific disease. The information available is limited to its chemical identification. While related compounds have shown biological activities that could suggest potential therapeutic avenues, these cannot be extrapolated to this compound without direct experimental evidence. The provided workflow serves as a roadmap for researchers interested in exploring the pharmacological properties of this compound. Further investigation is required to determine if this compound has any utility in drug discovery and development.

References

Acantrifoside E: Uncharted Territory in Anti-Inflammatory Research

Despite a comprehensive search of available scientific literature, Acantrifoside E remains an uncharacterized compound in the context of its potential as an anti-inflammatory agent. Currently, there is no public data detailing its biological activity, mechanism of action, or efficacy in preclinical or clinical studies.

This compound is chemically identified as a phenolic glycoside. While compounds of this class, often isolated from medicinal plants, have been investigated for a wide range of pharmacological properties, including anti-inflammatory effects, no such studies have been published specifically for this compound.

The compound's name suggests a potential origin from plants of the Acanthopanax or Eleutherococcus genera, which are known to produce a variety of bioactive molecules. Indeed, research on extracts from plants such as Acanthopanax trifoliatus has shown anti-inflammatory properties. For instance, studies have demonstrated that certain extracts from A. trifoliatus can reduce the expression of pro-inflammatory mediators like interleukin-1β (IL-1β) and inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Similarly, other compounds isolated from related species, like chiisanogenin and chiisanoside from Eleutherococcus sessiliflorus, have also exhibited anti-inflammatory effects.[3]

However, it is crucial to note that these findings relate to crude extracts or other specific compounds from the plant genus and cannot be extrapolated to this compound without direct experimental evidence. The biological activity of a specific molecule is highly dependent on its unique chemical structure.

At present, the scientific community has not published any research that would allow for the creation of detailed application notes, experimental protocols, or the elucidation of signaling pathways related to this compound as an anti-inflammatory agent. The necessary quantitative data from in vitro or in vivo studies are not available.

Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, the path forward would necessitate foundational research to first isolate or synthesize the compound in sufficient quantities and then to conduct initial screening and mechanistic studies to determine if it possesses any anti-inflammatory activity. Without such fundamental data, any discussion of its application as a therapeutic agent remains speculative.

References

- 1. Antibacterial, anti-inflammatory, analgesic, and hemostatic activities of Acanthopanax trifoliatus (L.) merr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Phytochemistry and Pharmacology of Eleutherococcus sessiliflorus (Rupr. & Maxim.) S.Y.Hu: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-based Assays: Acantrifoside E

Introduction

Acantrifoside E is a novel glycoside compound with potential therapeutic applications. To facilitate research and drug development, this document provides detailed protocols for a panel of cell-based assays designed to characterize its biological activities. The following application notes cover key assays for evaluating the anti-inflammatory, antioxidant, and cytotoxic properties of this compound, providing researchers with the necessary methodologies to assess its mechanism of action and efficacy in a cellular context.

Anti-Inflammatory Activity Assessment

Application Note

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. A common method to screen for anti-inflammatory compounds is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the NF-κB pathway, which leads to the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and subsequent NO production. The Griess assay provides a simple and sensitive colorimetric method to quantify nitrite (a stable metabolite of NO) in cell culture supernatant. This protocol details the use of the murine macrophage cell line RAW 264.7 to assess the anti-inflammatory potential of this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells by replacing the old media with 100 µL of fresh media containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.

-

Inflammation Induction: Stimulate the cells by adding 100 µL of media containing LPS (final concentration of 1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

| This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| 0 (Vehicle Control) | 1.5 ± 0.2 | - |

| 0 (LPS Only) | 35.8 ± 2.1 | 0% |

| 1 | 31.2 ± 1.9 | 12.8% |

| 5 | 24.5 ± 1.5 | 31.6% |

| 10 | 15.1 ± 1.1 | 57.8% |

| 25 | 7.9 ± 0.8 | 77.9% |

| 50 | 4.2 ± 0.5 | 88.3% |

Data are presented as mean ± SD from three independent experiments.

Visualizations

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Caption: Simplified NF-κB Signaling Pathway in Macrophages.

Cellular Antioxidant Activity

Application Note

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to mitigate intracellular ROS. The assay uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). By pre-treating cells with this compound before inducing oxidative stress with an initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a reduction in fluorescence intensity indicates the compound's antioxidant capacity. A potential mechanism for antioxidant effects involves the activation of the Nrf2 pathway, which upregulates endogenous antioxidant enzymes.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture: Culture human hepatoma HepG2 cells in EMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 6 x 10⁴ cells/well and incubate for 24 hours.

-

Probe Loading: Remove media and wash cells with PBS. Add 100 µL of media containing 25 µM DCFH-DA to each well. Incubate for 1 hour at 37°C.

-

Compound Treatment: Remove the DCFH-DA solution and wash the cells gently with PBS. Add 100 µL of media containing various concentrations of this compound or a positive control (e.g., Quercetin).

-

Oxidative Stress Induction: Add 100 µL of 600 µM AAPH solution to all wells except the negative control.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

-

Data Analysis: Calculate the area under the curve (AUC) for fluorescence kinetics. Determine the CAA unit for each concentration using the formula: CAA = 100 - (∫SA / ∫CA) x 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

Data Presentation

Table 2: Cellular Antioxidant Activity of this compound in HepG2 Cells

| This compound (µM) | Mean Fluorescence (AUC) | % ROS Inhibition |

| 0 (Vehicle Control) | 1520 ± 98 | - |

| 0 (AAPH Only) | 8950 ± 450 | 0% |

| 5 | 7160 ± 380 | 20.0% |

| 10 | 5540 ± 290 | 38.1% |

| 25 | 3210 ± 210 | 64.1% |

| 50 | 2150 ± 150 | 76.0% |

| Quercetin (25 µM) | 2890 ± 180 | 67.7% |

Data are presented as mean ± SD from three independent experiments.

Visualizations

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Caption: Simplified Nrf2 Antioxidant Response Pathway.

Cytotoxicity and Apoptosis Induction

Application Note

Assessing a compound's cytotoxicity is fundamental in drug development, particularly for anti-cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product. A reduction in signal indicates decreased viability. To determine if cell death occurs via apoptosis (programmed cell death), specific markers must be measured. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. Luminescent or fluorescent assays using a specific caspase-3/7 substrate can quantify this activity, confirming an apoptotic mechanism of action.

Experimental Protocol: MTT and Caspase-3/7 Assays

A. MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells (e.g., HeLa) in a 96-well plate at 1 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

B. Caspase-3/7 Activity Assay

-

Cell Seeding and Treatment: Seed HeLa cells in a white, clear-bottom 96-well plate and treat with this compound as described for the MTT assay (Steps 1 & 2), but for a shorter duration (e.g., 24 hours). Include a positive control like Staurosporine.

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

-

Reagent Addition: Add 100 µL of the caspase reagent to each well.

-

Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate reader.

-

Analysis: Normalize the luminescence signal to the number of viable cells (if desired, from a parallel viability assay) and express the results as fold change over the vehicle control.

Data Presentation

Table 3: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

| This compound (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 ± 0.08 | 100% |

| 1 | 1.18 ± 0.07 | 94.4% |

| 5 | 1.02 ± 0.06 | 81.6% |

| 10 | 0.65 ± 0.05 | 52.0% |

| 25 | 0.31 ± 0.03 | 24.8% |

| 50 | 0.15 ± 0.02 | 12.0% |

| IC50 (µM) | - | 10.5 |

Table 4: Caspase-3/7 Activation by this compound in HeLa Cells

| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |

| Vehicle Control | 8,500 ± 650 | 1.0 |

| This compound (10 µM) | 35,700 ± 2,800 | 4.2 |

| This compound (25 µM) | 68,000 ± 5,100 | 8.0 |

| Staurosporine (1 µM) | 89,250 ± 6,700 | 10.5 |

Data are presented as mean ± SD from three independent experiments.

Visualizations

Caption: Workflow for Cytotoxicity and Apoptosis Assays.

Caption: Simplified Intrinsic Apoptosis Pathway.

Application Notes and Protocols for Acantrifoside E Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acantrifoside E and the Imperative of Target Identification

This compound is a naturally occurring saponin that has garnered interest for its potential biological activities. However, like many natural products, its precise molecular targets and mechanism of action remain to be fully elucidated. Identifying the specific proteins or cellular pathways with which this compound interacts is a critical step in validating its therapeutic potential, understanding potential off-target effects, and enabling further drug development and optimization. These application notes provide detailed protocols for established and effective techniques to identify the molecular targets of this compound.

The following sections detail the application of three key target identification strategies: Affinity Chromatography-based Target Pull-down, Drug Affinity Responsive Target Stability (DARTS), and In Silico Target Prediction. Each section includes the principles of the technique, detailed experimental protocols, and example data presentation.

Affinity Chromatography-based Target Identification

Affinity chromatography is a powerful technique to isolate and identify the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[1][2] The principle relies on immobilizing the small molecule (this compound) onto a solid support to create an affinity matrix. This matrix is then used as "bait" to capture proteins that specifically bind to this compound.[1]

Application Note:

This method is particularly useful for identifying direct binding targets of this compound. A key prerequisite is the chemical modification of this compound to incorporate a linker for immobilization, without significantly compromising its biological activity. Photo-affinity labeling, a variation of this technique, can be employed to covalently crosslink the probe to its target upon UV irradiation, which is advantageous for capturing transient or weak interactions.[3][4][5]

Experimental Protocol: Photo-Affinity Pull-down for this compound

1. Synthesis of this compound Affinity Probe:

- Synthesize an this compound derivative incorporating a photoreactive group (e.g., diazirine or benzophenone) and an affinity tag (e.g., biotin) connected via a linker. A control probe lacking the this compound moiety should also be synthesized.

2. Preparation of Cell Lysate:

- Culture relevant cells (e.g., a cell line where this compound shows a biological effect) to ~80-90% confluency.

- Wash cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.

3. Photo-Affinity Labeling and Pulldown: